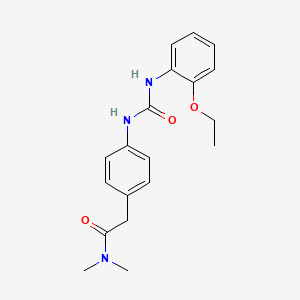

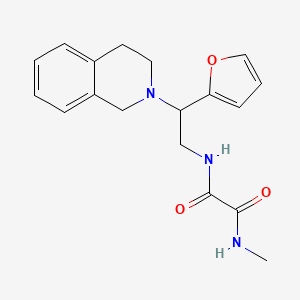

![molecular formula C10H18N2O B2449764 (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea CAS No. 1005280-95-4](/img/structure/B2449764.png)

(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea” is a chemical compound with the IUPAC name 1-(2-bicyclo[2.2.1]heptanyl)ethylurea. It has a molecular weight of 182.27 . The bicyclo[2.2.1]heptan-2-yl group in the compound is structurally similar to a cyclohexane ring with a methylene bridge .

Synthesis Analysis

The compound can be synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines in yields of up to 82% . Another method involves the reactions of bicyclo[2.2.1]heptan-2-amine and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine with 1,1’-carbonyldiimidazole in yields of up to 94% .Molecular Structure Analysis

The InChI code for the compound is 1S/C10H18N2O/c1-6(12-10(11)13)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3,(H3,11,12,13) . This indicates that the compound has a bicyclic structure with a urea group attached to it.Chemical Reactions Analysis

Ureas are universal building blocks for the synthesis of various heterocyclic compounds . They exhibit broad-range biological activity . For example, 1,3-disubstituted ureas are known as the most effective inhibitors of soluble human epoxide hydrolase (sEH), a promising target in the treatment of hypertension, inflammation, and pain syndromes .Physical And Chemical Properties Analysis

The compound is a powder at room temperature .Applications De Recherche Scientifique

RNA Virus Replication Inhibition

- Inhibitory Potential : A series of 1,3-disubstituted ureas, including those containing bicyclic lipophilic groups like (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea, have been synthesized and identified as potent inhibitors of RNA virus replication (Pitushkin et al., 2020). Similar findings were reported in another study, emphasizing the promise of these compounds as antiviral agents (Pitushkin et al., 2020).

Soluble Epoxide Hydrolase Inhibition

- hsEH Inhibition : Compounds including N,N′-Disubstituted ureas and thioureas with a bicyclic lipophilic moiety have been synthesized, showing promise as inhibitors of human soluble epoxide hydrolase, which is significant for therapeutic applications (Kuznetsov et al., 2021).

- Lipophilicity and Activity Correlation : Research into the effects of lipophilicity in different parts of urea molecules on their activity as soluble epoxide hydrolase inhibitors has highlighted the importance of specific structural elements in these compounds (Burmistrov et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea are RNA viruses and soluble epoxide hydrolase . These targets play a crucial role in viral replication and the regulation of hypertension, inflammation, and pain syndromes .

Mode of Action

This compound interacts with its targets by inhibiting their function . This inhibition results in a deceleration of RNA virus replication and a reduction in the symptoms associated with hypertension, inflammation, and pain syndromes .

Biochemical Pathways

The exact biochemical pathways affected by (1-{Bicyclo[22It is known that the compound’s inhibition of rna virus replication and soluble epoxide hydrolase can affect various cellular processes and signaling pathways .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (1-{Bicyclo[22The compound is synthesized in the form of a powder , which suggests that it could be administered orally and absorbed through the gastrointestinal tract. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in RNA virus replication and a reduction in the symptoms associated with hypertension, inflammation, and pain syndromes . These effects are the result of the compound’s inhibition of its primary targets .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes several precautionary statements, including avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-(2-bicyclo[2.2.1]heptanyl)ethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-6(12-10(11)13)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIBHGFMYDAGJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CCC1C2)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

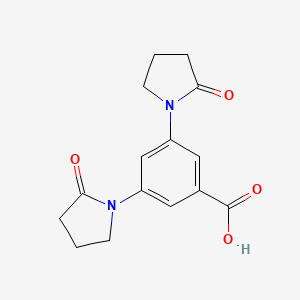

![6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one](/img/structure/B2449683.png)

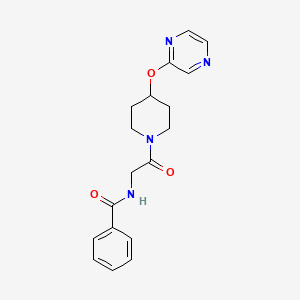

![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)

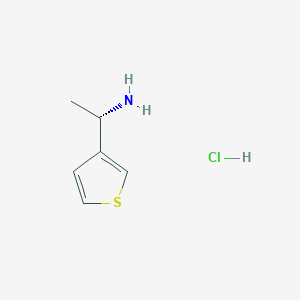

![N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide](/img/structure/B2449690.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2449700.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide](/img/structure/B2449701.png)

![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2449702.png)